

Psoromic Acid: A Potent Natural Enzyme Inhibitor for Drug Discovery

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Compound of Interest

Compound Name: *Psoromic Acid*

Cat. No.: *B1678306*

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Psoromic acid, a naturally occurring lichen metabolite, has emerged as a promising candidate in drug discovery due to its potent inhibitory activity against a range of clinically relevant enzymes. This depsidone, commonly found in lichens of the genera *Usnea* and *Rhizoplaca*, has demonstrated a variety of biological activities, including antiviral, antibacterial, and cardiovascular-protective effects, primarily attributed to its ability to modulate enzyme function. [1] These application notes provide a comprehensive overview of the enzyme inhibitory potential of **psoromic acid**, including quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Data Presentation: Enzyme Inhibition by Psoromic Acid

The following tables summarize the quantitative data on the inhibitory effects of **psoromic acid** against various enzymes. This information is crucial for comparing its potency and selectivity, guiding further research and development.

| Target Enzyme | Organism/Virus | Inhibition Type | IC50 | Ki | Reference |
|---|--------------------------------|-----------------|------------------------------------|---------------|---|
| DNA Polymerase | Herpes Simplex Virus 1 (HSV-1) | Competitive | 0.7 μ M | 0.3 μ M | [1] [2] |
| HMG-CoA Reductase | Not Specified | Competitive | Not Specified | Not Specified | [1] [3] |
| Angiotensin-Converting Enzyme (ACE) | Not Specified | Mixed | Not Specified | Not Specified | [1] [3] |
| Uridine-5'-Diphosphate (UDP)-Galactopyranose Mutase (UGM) | Mycobacterium tuberculosis | Not Specified | >20 mM (85.8% inhibition at 20 mM) | Not Specified | [4] [5] |
| Arylamine-N-acetyltransferase (TBNAT) | Mycobacterium tuberculosis | Not Specified | 8.7 μ M | Not Specified | [4] [5] |

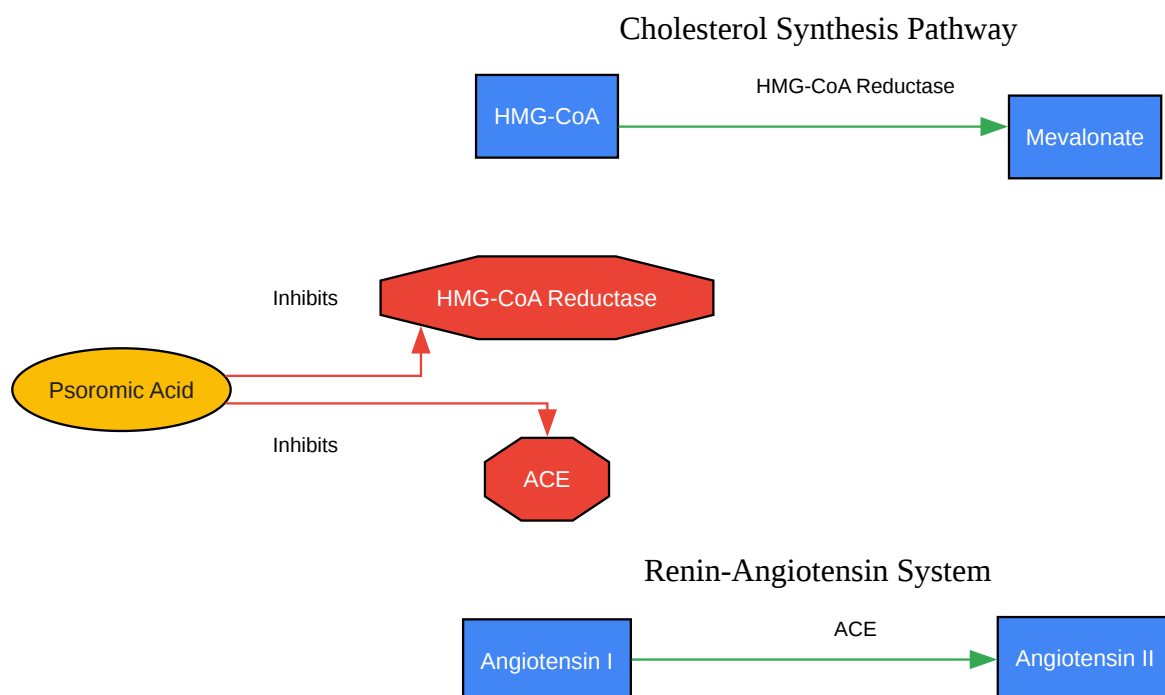
Table 1: Summary of **Psoromic Acid**'s Enzyme Inhibitory Activity.

| Target Enzyme | Psoromic Acid IC50 | Standard Inhibitor | Standard Inhibitor IC50 | Reference |
|----------------------|--------------------|------------------------|-------------------------|---|
| HSV-1 DNA Polymerase | 0.7 μ M | Aphidicolin | 0.8 μ M | [1] [2] |
| HSV-1 DNA Polymerase | 0.7 μ M | Acyclovir triphosphate | 0.9 μ M | [1] [2] |
| TBNAT | 8.7 μ M | Isoniazid | 6.2 μ M | [4] [5] |

Table 2: Comparative Inhibitory Potency of **Psoromic Acid**.

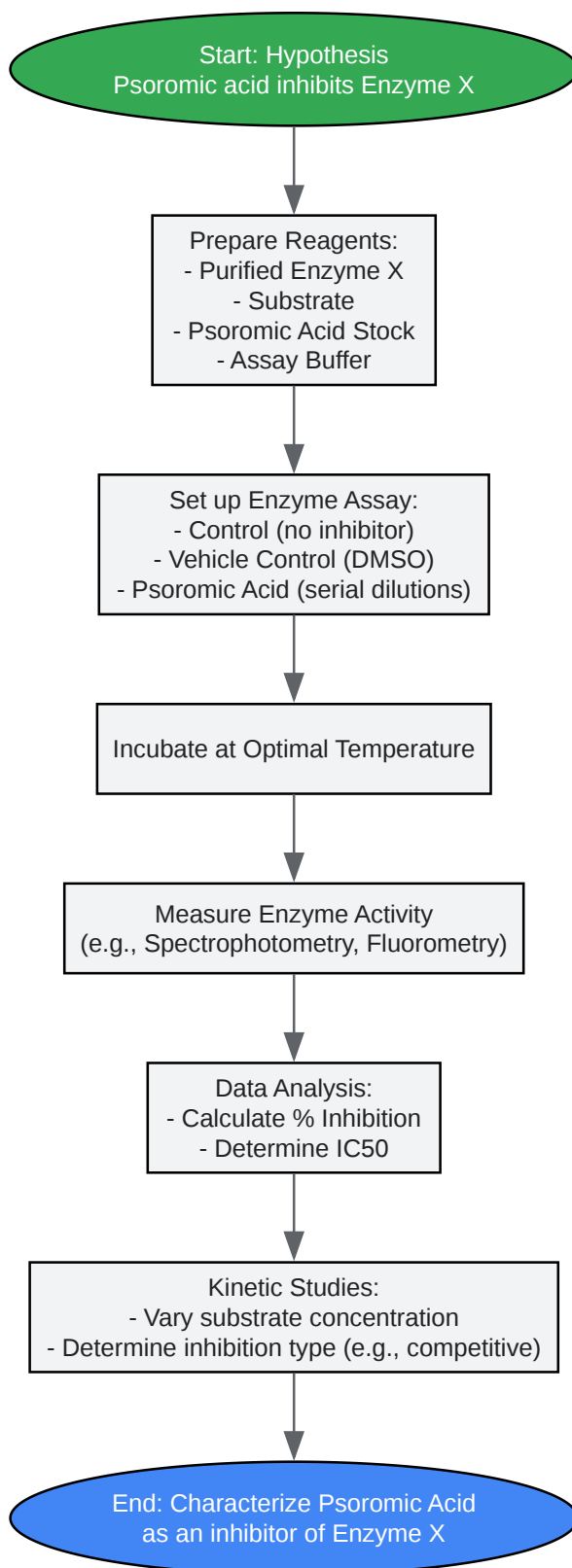
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of **psoromic acid** and a general workflow for assessing its enzyme inhibitory potential.



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Caption: Inhibition of HMG-CoA reductase and ACE by **psoromic acid**.



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